molecular formula C17H11ClN2O2S3 B2595050 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide CAS No. 946358-61-8

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B2595050
CAS No.: 946358-61-8
M. Wt: 406.92
InChI Key: DJUSSCJHMSDALN-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a sulfonamide group

Mechanism of Action

Target of Action

tuberculosis . The target of these compounds is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of M. tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of M. tuberculosis, the inhibition of DprE1 disrupts the cell wall biosynthesis, leading to the death of the bacteria .

Biochemical Pathways

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide, like other benzothiazole derivatives, affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

It is mentioned that admet calculations showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives . This suggests that these compounds may have good absorption, distribution, metabolism, and excretion properties, which could impact their bioavailability.

Result of Action

tuberculosis . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Biochemical Analysis

Biochemical Properties

N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have been reported to exhibit inhibitory effects against M. tuberculosis . The nature of these interactions often involves the formation of bonds between the compound and the active sites of the enzymes or proteins, leading to changes in their function .

Cellular Effects

The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide on cells and cellular processes are diverse. It has been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain benzothiazole derivatives have been found to inhibit the proliferation of cancer cells .

Molecular Mechanism

The molecular mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, benzothiazole derivatives have been found to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Dosage Effects in Animal Models

The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide vary with different dosages in animal models. While specific studies on this compound are limited, benzothiazole derivatives have been studied for their effects in animal models . These studies often observe threshold effects and potential toxic or adverse effects at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the synthesis of the benzothiazole core, which can be achieved through the condensation of o-aminothiophenol with various aldehydes . The thiophene ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is unique due to its combination of a benzothiazole moiety, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S3/c18-15-9-10-16(24-15)25(21,22)20-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)23-17/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUSSCJHMSDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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